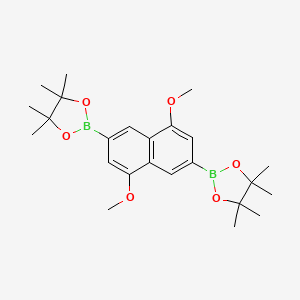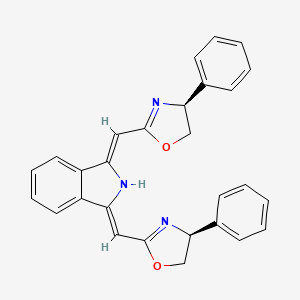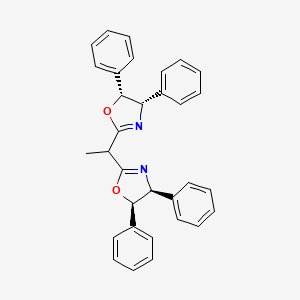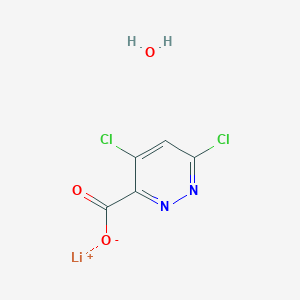![molecular formula C7H11BrO2 B8242942 [1-(Bromomethyl)cyclopropyl]methyl acetate](/img/structure/B8242942.png)
[1-(Bromomethyl)cyclopropyl]methyl acetate
Vue d'ensemble
Description
[1-(Bromomethyl)cyclopropyl]methyl acetate: is a compound of significant interest in organic synthesis due to its utility as an intermediate in the production of various pharmaceutical and agrochemical products . This compound is characterized by a cyclopropyl ring with a bromomethyl group and an acetate ester functional group, making it a versatile building block in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(Bromomethyl)cyclopropyl]methyl acetate typically involves several key steps:
-
Formation of Cyclopropylmethyl Bromide:
Starting Material: Tribromoneopentyl Alcohol
Reagents: Sodium hydride (NaH), Cyclopropylmethyl bromide
Solvents: Tetrahydrofuran (THF)
-
Cyclopropanation:
Reagents: Sodium carbonate
Solvents: Dichloromethane (DCM)
Conditions: The cyclopropylmethyl bromide undergoes cyclization in the presence of a strong base to form the cyclopropyl ring.
-
Bromomethylation:
Reagents: Phosphorus tribromide or N-bromosuccinimide
Conditions: The cyclopropylmethyl alcohol is brominated to introduce the bromomethyl group.
-
Esterification:
Reagents: Acetic anhydride, Sulfuric acid (catalyst)
Conditions: The bromomethylated intermediate is esterified with acetic anhydride to form this compound.
Industrial Production Methods:
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in polar aprotic solvents like DCM or THF
Products: Substituted cyclopropyl derivatives.
-
Oxidation Reactions:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide
Conditions: Carried out under acidic or basic conditions
Products: Oxidized cyclopropyl compounds.
-
Reduction Reactions:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride
Conditions: Typically carried out in anhydrous solvents
Products: Reduced cyclopropyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Conditions: Vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate the effects of cyclopropyl-containing compounds on biological systems.
Medicine:
Drug Development: Explored as a potential building block in the development of new therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]methyl acetate involves its reactivity due to the presence of the bromomethyl group and the cyclopropyl ring. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The cyclopropyl ring imparts unique steric and electronic properties, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
-
Cyclopropylmethyl Bromide:
-
Cyclopropylmethyl Acetate:
-
Bromomethylcyclopropane:
Uniqueness:
Propriétés
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-6(9)10-5-7(4-8)2-3-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYAQYAKGIXTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
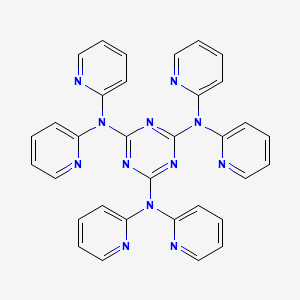
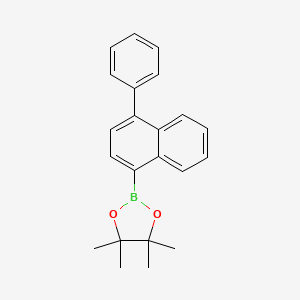
![3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B8242885.png)
![4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242886.png)
![4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B8242888.png)
![4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242898.png)

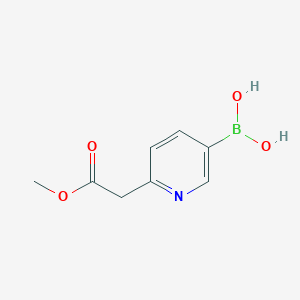
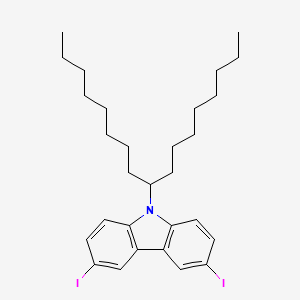
![4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242909.png)
